Xanthofusin

Description

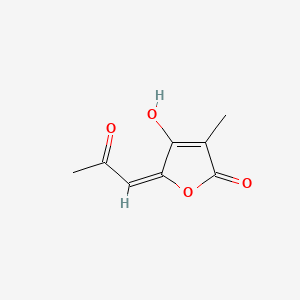

Structure

2D Structure

3D Structure

Properties

CAS No. |

150671-08-2 |

|---|---|

Molecular Formula |

C8H8O4 |

Molecular Weight |

168.147 |

IUPAC Name |

(5E)-4-hydroxy-3-methyl-5-(2-oxopropylidene)furan-2-one |

InChI |

InChI=1S/C8H8O4/c1-4(9)3-6-7(10)5(2)8(11)12-6/h3,10H,1-2H3/b6-3+ |

SMILES |

CC1=C(C(=CC(=O)C)OC1=O)O |

Synonyms |

Xanthofusin |

Origin of Product |

United States |

Natural Occurrence and Producer Organisms of Xanthofusin

Fungal Genera and Species Associated with Xanthofusin Production

The genus Fusicoccum is a primary and well-documented source of this compound. wikipedia.orgtandfonline.comtandfonline.com Species within this genus have been consistently reported to synthesize this antifungal tetronic acid. tandfonline.comsciopen.com One specific species, Fusicoccum aesculi, has been identified as a producer. tandfonline.comtandfonline.comsciopen.com These fungi are often studied for their capacity to produce a range of bioactive secondary metabolites. tandfonline.comtandfonline.com

Pseudofusicoccum stromaticum, a member of the Botryosphaeriaceae family, has been identified as an endophytic producer of this compound. nih.govresearchgate.net Endophytic fungi reside within the tissues of living plants without causing any apparent harm to the host. nih.gov The production of this compound by P. stromaticum was confirmed through liquid chromatography-high-resolution mass spectrometry (LC-HRMS) analysis of extracts from the fungus's culture broth. nih.govgrafiati.comgrafiati.comresearchgate.net

Table 1: Fungal Producers of this compound

| Genus | Species | Lifestyle | Reference |

|---|---|---|---|

Fusicoccum |

Fusicoccum sp. |

Saprobic | tandfonline.com, tandfonline.com, wikipedia.org |

Fusicoccum |

Fusicoccum aesculi |

Saprobic | tandfonline.com, tandfonline.com, sciopen.com |

Pseudofusicoccum |

Pseudofusicoccum stromaticum |

Endophytic | nih.gov, researchgate.net, grafiati.com |

Isolation Contexts from Biological Sources

This compound has been isolated from fungi in different biological contexts, reflecting the diverse lifestyles of the producer organisms.

An important context for this compound isolation is from endophytic fungi. nih.gov Pseudofusicoccum stromaticum, for example, was isolated as an endophyte from the medicinal plant Myracrodruon urundeuva, which is widespread in the Northeast of Brazil. nih.govresearchgate.net Endophytes are recognized as a rich source of novel and bioactive secondary metabolites, sometimes including compounds also produced by their host plants. nih.gov The isolation of this compound from an endophyte highlights the potential of these plant-associated microorganisms as sources for chemical discovery. grafiati.comgrafiati.com

This compound is also produced by saprobic fungi, which obtain nutrients by decomposing dead organic matter. tandfonline.comtandfonline.com Strains of Fusicoccum aesculi that produce antimicrobial compounds have been isolated from decaying leaves of plants such as Magnolia liliifera. tandfonline.comtandfonline.comsciopen.com These fungi are strong decomposers and secrete secondary metabolites, like this compound, potentially to compete with other microorganisms in their environment. tandfonline.comtandfonline.com This ecological strategy makes saprobic fungi a promising resource for discovering useful bioactive compounds. tandfonline.comtandfonline.com

Geographic Distribution and Ecological Niches of Producer Organisms

The fungi known to produce this compound have been identified in various geographical locations and occupy specific ecological niches.

Fusicoccum aesculi , in its role as a saprobe, has been isolated from decaying leaves in northern Thailand. tandfonline.com Saprobic fungi are generally widespread, with their distribution influenced more by the availability of suitable substrata and climatic conditions than by specific host plant ranges. wku.edu

Pseudofusicoccum stromaticum has been found as an endophyte in the medicinal plant Myracrodruon urundeuva in Northeast Brazil. nih.gov This species has also been reported in other South American locations, associated with various native and non-native plants. researchgate.net

The ecological niche of these fungi dictates their role in the environment. Saprobic Fusicoccum species are key players in nutrient cycling through decomposition. tandfonline.comtandfonline.com Endophytic Pseudofusicoccum stromaticum exists in a symbiotic relationship with its host plant, a niche that is increasingly recognized as a reservoir of unique chemical compounds. nih.gov

Table 2: Geographic and Ecological Data of this compound Producers

| Fungal Species | Ecological Niche | Host/Substrate | Geographic Location of Isolation | Reference |

|---|---|---|---|---|

Fusicoccum aesculi |

Saprobe | Dead leaves of Magnolia liliifera |

Northern Thailand | tandfonline.com, tandfonline.com |

Pseudofusicoccum stromaticum |

Endophyte | Myracrodruon urundeuva |

Northeast Brazil | nih.gov, researchgate.net |

Biosynthetic Pathways and Precursor Incorporation of Xanthofusin

The Polyketide Foundation of Xanthofusin Biosynthesis

The biosynthesis of this compound is fundamentally rooted in the polyketide pathway, a major route for the production of a wide array of natural products in fungi, bacteria, and plants. wikipedia.orgwikipedia.org This pathway involves the sequential condensation of small carboxylic acid units to build a larger, more complex molecule.

Acetate (B1210297) Pathway Contributions to the Carbon Skeleton

The carbon backbone of this compound is assembled through the acetate pathway. wikipedia.orgnih.gov This process begins with a starter unit, typically acetyl-CoA, which is then extended by the sequential addition of malonyl-CoA extender units. Each addition of a malonyl-CoA unit, derived from the carboxylation of acetyl-CoA, adds two carbons to the growing polyketide chain. For this compound, feeding experiments have demonstrated that its carbon skeleton is derived from three intact acetate units. researchgate.netresearchgate.net This indicates a triketide or a modified tetraketide origin for the molecule. psu.eduresearchgate.net

Involvement of Polyketide Synthases (PKSs)

The intricate process of polyketide chain assembly is orchestrated by a family of enzymes known as polyketide synthases (PKSs). wikipedia.orgresearchgate.net These large, multifunctional enzymes or enzyme complexes catalyze the decarboxylative condensation of acyl-CoA units. sciepublish.comfrontiersin.org In fungi, Type I PKSs are typically responsible for the synthesis of complex polyketides like this compound. sciepublish.comresearchgate.net These PKSs are organized into modules, with each module containing a set of domains that catalyze one cycle of chain elongation and any associated modifications, such as reduction or dehydration. While the specific PKS responsible for this compound biosynthesis has not been fully characterized, its involvement is inferred from the polyketide nature of the molecule. nih.gov The genes encoding these PKSs are often found in biosynthetic gene clusters, which also include genes for tailoring enzymes that modify the polyketide backbone to produce the final natural product. nih.gov

Elucidating Precursor Incorporation through Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms and molecules within a biological system. nih.govnih.govutoronto.casilantes.com By feeding organisms with precursors enriched with stable isotopes (e.g., ¹³C, ²H, ¹⁵N), scientists can determine which atoms from the precursor are incorporated into the final product. mdpi.com This methodology has been instrumental in unraveling the biosynthetic pathway of this compound.

Origin of Methyl Groups from Methionine

Feeding experiments using methionine labeled with deuterium (B1214612) ([methyl-²H₃]methionine) have conclusively shown that both methyl groups present in the this compound molecule are derived from methionine. researchgate.netpsu.edu Methionine, a sulfur-containing amino acid, is a common donor of methyl groups in biological systems through its activated form, S-adenosylmethionine (SAM). wikipedia.orgwikipedia.orgbritannica.com This finding highlights the role of methyltransferases in the later stages of this compound biosynthesis, where they attach the methyl groups to the polyketide-derived core.

Derivation of Carbon Atoms from Intact Acetate Units

To confirm the origin of the carbon skeleton, studies have utilized acetate labeled with carbon-13 ([1,2-¹³C₂]acetate). researchgate.netpsu.edu The results of these experiments demonstrated that the remaining carbon atoms of this compound, aside from the methyl groups, are derived from three intact two-carbon acetate units. researchgate.netresearchgate.net This provides strong evidence for the operation of the polyketide pathway in constructing the core structure of this compound. psu.edu The incorporation of intact acetate units is a hallmark of polyketide biosynthesis. proteopedia.org

Role of 1,3-Dihydroxy-2,4-dimethylbenzene as a Probable Intermediate

Further isotopic labeling experiments have shed light on a likely intermediate in the biosynthetic pathway. The efficient incorporation of ¹³C-labeled 1,3-dihydroxy-2,4-dimethylbenzene into this compound strongly suggests that this aromatic compound is a precursor. researchgate.netresearchgate.netpsu.edu This implies that the biosynthesis likely involves the formation of this aromatic intermediate, which then undergoes oxidative cleavage of the aromatic ring to form the tetronic acid moiety of this compound. psu.edu This ring-cleavage strategy is a known mechanism in the biosynthesis of other tetronic acid-containing natural products.

| Isotopic Labeling Experiment | Precursor | Finding |

| Methyl Group Origin | [methyl-²H₃]methionine | Both methyl groups in this compound are derived from methionine. researchgate.netpsu.edu |

| Carbon Skeleton Origin | [1,2-¹³C₂]acetate | The carbon backbone is constructed from three intact acetate units. researchgate.netresearchgate.net |

| Intermediate Identification | ¹³C-labeled 1,3-dihydroxy-2,4-dimethylbenzene | 1,3-dihydroxy-2,4-dimethylbenzene is a probable intermediate in the pathway. researchgate.netresearchgate.netpsu.edu |

Proposed Biosynthetic Cyclization and Modification Mechanisms

The assembly of the this compound scaffold involves a series of carefully orchestrated cyclization and modification events. Key among these are the debate over its polyketide origin, the cleavage of an aromatic ring, and the formation of the tetronic acid moiety.

The origin of the polyketide backbone of this compound has been a subject of scientific discussion. Initial hypotheses, based on structural analysis, pointed towards a possible triketide origin, which would involve the condensation of three acetate units. However, subsequent research has provided strong evidence favoring a tetraketide origin, meaning it is derived from four acetate units.

Table 1: Evidence for the Biosynthetic Origin of this compound

| Experimental Evidence | Implication | Reference |

|---|---|---|

| Incorporation of [1,2-¹³C₂]acetate | The carbon backbone is constructed from acetate units. | psu.edu |

| Incorporation of [methyl-²H₃]methionine | The two methyl groups are supplied by methionine. | psu.edu |

| Efficient incorporation of labeled 1,3-dihydroxy-2,4-dimethylbenzene | The pathway proceeds via an aromatic intermediate that undergoes ring cleavage. | psu.edu |

Oxidative Aromatic Ring Cleavage Events

A critical and defining step in the this compound biosynthetic pathway is the oxidative cleavage of an aromatic ring. psu.edu This reaction is responsible for transforming a simpler aromatic precursor into the complex, non-aromatic core structure of this compound. This type of transformation is typically catalyzed by dioxygenase enzymes, which utilize molecular oxygen to break carbon-carbon bonds within an aromatic ring. researchgate.netnih.gov

In the proposed pathway for this compound, an aromatic intermediate is formed first. A dioxygenase enzyme then acts upon this substrate, leading to the opening of the ring. researchgate.net This cleavage event is fundamental for generating the unique bicyclic system of this compound. While the general mechanism of oxidative ring cleavage by dioxygenases is well-studied in various metabolic pathways, the specific enzyme and the precise mechanism in this compound biosynthesis are still areas of active investigation. nih.gov

The formation of the tetronic acid moiety, a five-membered lactone ring, is a key feature of the this compound structure. organic-chemistry.org This structure is formed through an intramolecular cyclization reaction, also known as lactonization. pearson.comwikipedia.org Following the oxidative cleavage of the aromatic ring, the resulting linear or branched intermediate possesses the necessary functional groups—a carboxylic acid and a hydroxyl group—positioned appropriately for cyclization. nih.gov

This lactonization step is likely catalyzed by a specific enzyme to ensure the formation of the correct ring size and stereochemistry. lbl.gov The process involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the carboxylic acid, leading to the elimination of a water molecule and the formation of the cyclic ester, or lactone. pearson.com This cyclization completes the formation of the tetronic acid ring, a structural motif common to many biologically active natural products. organic-chemistry.org

Genetic Basis and Enzymatic Machinery

The production of complex secondary metabolites like this compound is encoded by a dedicated set of genes located together in the fungal genome. These are known as biosynthetic gene clusters (BGCs). nih.govnih.gov

The genes required for the synthesis of a specific secondary metabolite are typically organized into a BGC. biorxiv.org These clusters contain the genes for the core biosynthetic enzymes, tailoring enzymes, transporters, and regulatory proteins. nih.govnih.gov The identification of the this compound BGC in producer fungi, such as species from the genera Aspergillus and Penicillium, is a crucial step toward understanding its biosynthesis at a molecular level.

Genomic analysis of fungi has revealed a vast number of BGCs, many of which are "orphan," meaning their corresponding metabolic product is unknown. biorxiv.orgmdpi.com By using bioinformatic tools like antiSMASH and comparing the genomes of this compound-producing fungi with non-producers, researchers can identify candidate BGCs. bioinformatics.nlmdpi.com Experimental validation, often through gene knockout or heterologous expression of the entire cluster, is then required to definitively link a BGC to this compound production. plos.org

Based on the proposed biosynthetic pathway and analysis of candidate BGCs, the enzymatic steps for this compound biosynthesis can be predicted. The pathway likely involves a coordinated series of reactions catalyzed by specific enzymes encoded within the cluster.

Table 2: Putative Enzymes and Their Roles in this compound Biosynthesis

| Enzyme Type | Proposed Function in this compound Pathway | General Role in Metabolism |

|---|---|---|

| Polyketide Synthase (PKS) | Catalyzes the initial condensation of acetate units to form the tetraketide backbone. | Synthesizes polyketides, which are precursors to a wide range of secondary metabolites. nih.gov |

| Dioxygenase | Performs the oxidative cleavage of the aromatic ring intermediate. psu.edu | Catalyzes the incorporation of both atoms of molecular oxygen into a substrate. nih.govnih.gov |

| Cyclase/Esterase | Facilitates the lactonization step to form the tetronic acid ring. | Catalyzes ring formation or the hydrolysis/formation of ester bonds. lbl.govnih.gov |

| Methyltransferase | Adds methyl groups from a donor like S-adenosyl methionine to the this compound scaffold. psu.edu | Transfers methyl groups to various substrates. frontiersin.org |

| Reductases/Oxidases | Perform various tailoring steps, such as hydroxylations or reductions, to modify the core structure. | Catalyze reduction and oxidation reactions, modifying the chemical structure. |

| Transporter (e.g., MFS) | Exports the final this compound product out of the fungal cell to prevent self-toxicity. | Mediate the transport of molecules across cellular membranes. nih.govnih.gov |

| Transcription Factor | Regulates the expression of the other genes within the BGC. | Controls the rate of transcription of genetic information from DNA to messenger RNA. nih.gov |

Biological Functions and Ecological Significance of Xanthofusin in Non Human Systems

Antifungal Activities against Phytopathogens and Other Fungi

One of the most well-documented biological functions of Xanthofusin is its ability to inhibit the growth of other fungi and fungal-like organisms. This antimicrobial action is a key component of the producer's strategy to compete for resources and establish dominance within its ecological niche.

This compound has demonstrated significant antifungal activity, particularly against destructive plant pathogens. nih.gov Research has specifically highlighted its efficacy against the oomycete Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes, a disease responsible for substantial agricultural losses. nih.govnih.govfrontiersin.org

The compound was identified as a potent antifungal agent in studies of metabolites from the endophytic fungus Pseudofusicoccum stromaticum and fungi from the Fusicoccum genus. nih.gov The ability of this compound to strongly inhibit P. infestans underscores its potential role in defending the host plant from this pathogen, as part of the endophytic relationship, or in directly competing with it on decaying plant matter. nih.govresearchgate.net This targeted activity against a major phytopathogen illustrates the ecological importance of this compound in mediating fungus-oomycete interactions.

| Producer Organism | Target Pathogen | Reported Biological Activity | Source(s) |

| Fusicoccum sp. | Phytophthora infestans | Strong antifungal activity | nih.gov |

| Pseudofusicoccum stromaticum | Phytophthora infestans | Strong antifungal activity | nih.govresearchgate.net |

The production of antifungal compounds like this compound is a classic example of interference competition, a form of active microbial warfare. nih.govnih.gov In any given ecological niche, microorganisms compete for finite resources such as space and nutrients. nih.govfrontiersin.orgbiorxiv.org By secreting this compound, a fungus can create an inhibitory zone around itself, preventing the growth of competing fungal and oomycete species. tandfonline.com

This chemical defense allows the producer organism to secure access to the substrate it is colonizing, be it living plant tissue as an endophyte or dead organic matter as a saprobe. nih.govtandfonline.com The ability to suppress competitors is crucial for survival and genetic persistence, effectively allowing the this compound-producing fungus to establish and maintain its territorial niche. nih.gov This strategy increases the producer's local ecological stability by reducing the diversity of direct competitors. nih.gov

Contribution to Producer Organism Ecology

Beyond direct antagonism, the production of this compound is intrinsically linked to the broader ecological strategy of the fungi that synthesize it, particularly in processes of decomposition and in mediating complex microbial community dynamics.

Many fungi that produce this compound, such as Fusicoccum aesculi, are saprobes, meaning they obtain nutrients by decomposing dead organic material. tandfonline.com In this role, they are key players in nutrient cycling within ecosystems. A study of fungi isolated from the leaves of Magnolia liliifera and Cinnamomum iners identified F. aesculi as both a strong decomposer and a producer of antimicrobial compounds. tandfonline.com

In the highly competitive environment of a decaying leaf, the ability to produce this compound provides a significant advantage. It allows the fungus to ward off other decomposers, thereby monopolizing the nutrient-rich substrate. This ensures that the producer can efficiently break down the organic matter and complete its life cycle without being outcompeted, highlighting the compound's direct contribution to the fungus's success as a decomposer. tandfonline.com

While this compound itself is an effector molecule (an antibiotic) rather than a signaling molecule, its production is likely regulated by complex communication systems analogous to quorum sensing (QS). nih.govnih.gov Quorum sensing is a mechanism of cell-to-cell communication that allows bacteria and fungi to coordinate gene expression and group behaviors based on population density. frontiersin.orgmdpi.complos.org Such behaviors often include the mass production of antimicrobial substances to overcome competitors, a feat that would be ineffective if undertaken by only a few individuals. mdpi.com

Intriguingly, the fungus Pseudofusicoccum stromaticum was found to produce both this compound and multicolic acid. nih.gov Multicolic acid is recognized as a quorum sensing molecule, capable of inducing responses in both the producer species and other microbes. nih.gov This co-production suggests that the fungus may use multicolic acid or a similar QS signal to sense its own population density. Once a threshold (a quorum) is reached, the population could then trigger the coordinated synthesis and secretion of this compound. This strategy ensures that the potent antifungal is released at a high enough concentration to effectively inhibit competitors, demonstrating a sophisticated, population-level control of its chemical arsenal (B13267) for mediating interspecific microbial interactions. nih.govnih.gov

Advanced Analytical Methodologies in Xanthofusin Research

Spectrometric Techniques for Characterization and Quantification

Spectrometric methods are indispensable in xanthofusin research, providing detailed information on its molecular weight, elemental composition, and the precise arrangement of its atoms.

High-resolution mass spectrometry (HRMS) is a cornerstone technique in natural product chemistry, enabling the measurement of a compound's mass-to-charge ratio (m/z) with exceptional accuracy. bioanalysis-zone.comuni-rostock.de This precision allows for the determination of a molecule's elemental formula, a critical first step in its identification. uni-rostock.de Unlike nominal mass instruments, HRMS can distinguish between molecules with the same integer mass but different chemical formulas, a common challenge in the analysis of complex biological extracts. bioanalysis-zone.com

In the context of this compound research, techniques such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight mass spectrometry (UPLC-q-TOF-MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are particularly powerful. nih.govfrontiersin.org These hyphenated techniques first separate the complex mixture of metabolites produced by the fungus using liquid chromatography before introducing them to the mass spectrometer. fda.gov LC-HRMS profiling of the endophytic fungus Pseudofusicoccum stromaticum has been successfully used to putatively identify a range of specialized metabolites, including this compound. researchgate.net This approach is not only used for identification but also for dereplication, a process to quickly identify known compounds in a mixture to focus efforts on novel structures. frontiersin.org

The data generated from HRMS analysis is crucial for confirming the identity of this compound in various extracts and for quantifying its production under different fungal growth conditions. The high sensitivity of modern HRMS instruments also allows for the detection of trace amounts of the compound. waters.com

Table 1: Key HRMS Techniques in this compound Analysis

| Technique | Principle | Application in this compound Research |

|---|---|---|

| UPLC-q-TOF MS | Combines the high separation efficiency of UPLC with the high mass accuracy and resolution of a q-TOF analyzer. | Rapid separation and identification of this compound from complex fungal extracts; provides accurate mass data for formula determination. nih.govfrontiersin.org |

| LC-HRMS | A general term for coupling liquid chromatography with any high-resolution mass analyzer (e.g., Orbitrap, FT-ICR). | Putative identification and characterization of this compound and its metabolites; quantification in biological matrices. researchgate.netmdpi.comnih.gov |

While mass spectrometry reveals the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive three-dimensional structure of a molecule. jeolusa.combeilstein-journals.org NMR is considered a primary tool for the structural elucidation of new chemical entities. jeolusa.com The technique is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, and the information derived from an NMR spectrum reveals the chemical environment of each atom and how they are connected. nih.govresearchgate.net

For a complex molecule like this compound, which belongs to the xanthone (B1684191) class of natural products, a suite of NMR experiments is required for complete structural assignment. nih.govnih.gov

1D NMR: One-dimensional experiments like ¹H NMR and ¹³C NMR provide fundamental information. ¹H NMR shows the number of different types of protons and their integrations suggest the relative numbers of each type. ¹³C NMR reveals the number of unique carbon atoms in the molecule. researchgate.net

2D NMR: Two-dimensional experiments are essential for assembling the molecular puzzle. Techniques like COSY (Correlation Spectroscopy) identify proton-proton couplings, establishing connectivity within spin systems. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. Crucially, HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule and establishing the core xanthone scaffold and the side chain of this compound. researchgate.netnih.gov

The structural elucidation of xanthone derivatives is heavily reliant on these 2D NMR techniques to unambiguously assign the chemical shifts for all proton and carbon resonances. nih.govresearchgate.net

Chromatographic Separation Techniques for Isolation and Analysis

Chromatography is fundamental to this compound research, serving to isolate the compound from the producing organism's complex metabolic soup and to analyze its purity.

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and its advanced version, UPLC, is the premier technique for separating non-volatile compounds like this compound from intricate biological mixtures. rotachrom.combiomedpharmajournal.org The separation is based on the differential partitioning of compounds between a liquid mobile phase and a solid stationary phase packed in a column. biomedpharmajournal.org By using different column chemistries (e.g., reversed-phase C18) and mobile phase gradients, researchers can achieve high-resolution separation of metabolites. rotachrom.comchromatographyonline.com

In this compound research, LC is the standard method used to:

Isolate and Purify: Preparative LC is used to isolate this compound in sufficient quantity and purity for structural elucidation and bioactivity studies. researchgate.net

Analyze Complex Extracts: Analytical LC, often coupled directly to a mass spectrometer (LC-MS), allows for the detailed profiling of metabolites in fungal extracts. nih.gov This is essential for studying how the production of this compound is influenced by different culture conditions.

The robustness of LC makes it an indispensable tool for nearly every aspect of studying this natural product. biomedpharmajournal.org

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds that can be vaporized without decomposition. thermofisher.com The sample is injected into the GC, where it is vaporized and separated into its components in a heated column before being detected by the mass spectrometer. innovatechlabs.com

While this compound itself is not sufficiently volatile for direct GC-MS analysis, the technique is highly relevant for studying its biosynthesis. It can be used to identify and quantify potential volatile precursors and metabolic intermediates within the fungus that contributes to the this compound pathway. researchgate.net For instance, GC-MS can analyze the profile of fatty acids or other small molecules that might serve as building blocks for the polyketide backbone of this compound. nih.gov

Table 2: Chromatographic Techniques in this compound Research

| Technique | Analytes | Purpose |

|---|---|---|

| Liquid Chromatography (LC/HPLC/UPLC) | This compound, other non-volatile metabolites. | Isolation, purification, and quantification of this compound; analysis of complex fungal extracts. rotachrom.comnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile and semi-volatile organic compounds. | Analysis of potential volatile precursors and intermediates in the this compound biosynthetic pathway. thermofisher.comresearchgate.net |

Isotopic Labeling Strategies for Biosynthetic Pathway Delineation

Understanding how Pseudofusicoccum stromaticum constructs the complex this compound molecule requires tracing the metabolic route from simple precursors to the final product. Isotopic labeling is a definitive technique for this purpose. cernobioscience.commdpi.com The strategy involves feeding the organism a precursor molecule enriched with a stable isotope, such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H). cernobioscience.com

As the organism metabolizes the labeled precursor, the isotope is incorporated into subsequent intermediates and the final natural product. By isolating the target compound (this compound) and analyzing it with mass spectrometry or NMR, researchers can pinpoint the exact locations of the incorporated isotopes. mdpi.comnih.govplos.org

For example, feeding the fungus ¹³C-labeled acetate (B1210297) would help determine if this compound is a polyketide, as the label would be incorporated in a predictable pattern along the carbon backbone. Similarly, feeding with ¹³C- or ¹⁵N-labeled amino acids could confirm the origin of other structural moieties. cernobioscience.com This method provides unequivocal evidence for the biosynthetic pathway, revealing the building blocks and the sequence of enzymatic reactions. mdpi.com While specific studies on this compound's pathway using this method are not widely published, it represents the gold-standard approach for such investigations in natural product biosynthesis. biorxiv.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetate |

Deuterium-Labeled Methionine Tracing

Isotopic tracing using deuterium-labeled compounds is a powerful method for identifying the precursors of specific molecular moieties. In the study of this compound biosynthesis, deuterium-labeled methionine has been used to pinpoint the origin of the compound's methyl groups.

Detailed Research Findings

Incorporation experiments utilizing [methyl-2H3]methionine (a form of methionine where the methyl group protons are replaced by deuterium) have been instrumental. psu.edu These studies demonstrated that both of the methyl groups present in the this compound molecule are derived from methionine. psu.edu This finding confirms that S-adenosyl methionine (SAM), the activated form of methionine, acts as the methyl donor in the biosynthetic pathway, a common mechanism in the formation of many secondary metabolites. The use of stable isotopes like deuterium allows for the tracking of metabolic fates without the need for radioactive tracers. nih.gov Techniques such as stimulated Raman scattering (SRS) microscopy can even be used to visualize the uptake and incorporation of deuterated amino acids like methionine into tissues and cells in vivo, providing spatial details of metabolic activity. nih.govresearchgate.net

| Finding | Precursor | Method | Result |

| Origin of Methyl Groups | [methyl-2H3]Methionine | Isotopic Labeling | Both methyl groups on this compound are derived from methionine. psu.edu |

Carbon-13 Labeled Acetate and Intermediates Tracking

To unravel the assembly of the main carbon framework of this compound, researchers have employed carbon-13 (¹³C) labeled precursors. This technique is particularly effective for studying polyketides, which are synthesized from acetate units.

Detailed Research Findings

Feeding experiments with [1,2-¹³C₂]acetate have revealed that the carbon atoms of this compound, apart from the two methyl groups, are derived from intact acetate units. psu.edu This strongly indicates that this compound is a polyketide, assembled via the head-to-tail condensation of acetyl-CoA units. The use of doubly labeled [1,2-¹³C₂]acetate allows researchers to observe the preservation of C-C bonds from the precursor, confirming that intact two-carbon units are incorporated. researchgate.net

Furthermore, studies involving ¹³C-labeled intermediates have provided more detail about the biosynthetic sequence. The efficient incorporation of labeled 1,3-Dihydroxy-2,4-dimethylbenzene into this compound suggests that this aromatic compound is a late-stage intermediate in the pathway and that its ring is likely cleaved during biosynthesis. psu.edu This tracking of intermediates is critical for piecing together the complex steps of natural product formation. biorxiv.org

| Finding | Precursor/Intermediate | Method | Result |

| Origin of Carbon Skeleton | [1,2-¹³C₂]Acetate | ¹³C Isotopic Labeling | The main carbon structure is derived from the incorporation of intact acetate units. psu.edu |

| Biosynthetic Intermediate Identification | ¹³C-labeled 1,3-Dihydroxy-2,4-dimethylbenzene | ¹³C Isotopic Labeling | Confirmed as a key intermediate that is efficiently incorporated into this compound. psu.edu |

Metabolomics Approaches for Discovery and Profiling of this compound and Related Compounds

Metabolomics, the large-scale study of small molecules within a biological system, serves as a powerful tool for discovering new natural products and profiling the chemical repertoire of an organism. mdpi.commdpi.com Untargeted metabolomics, often employing liquid chromatography-mass spectrometry (LC-MS), allows for the comprehensive detection of metabolites in an extract, which can lead to the identification of known compounds in new sources or the discovery of entirely new structures. frontlinegenomics.comresearchgate.net

Research Findings

This compound has been identified as a metabolite of the endophytic fungus Pseudofusicoccum stromaticum through metabolomic analysis. rsc.org In a study characterizing the chemical output of this fungus, ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-q-TOF) was used to analyze the ethyl acetate extract. rsc.org This untargeted approach successfully identified this compound along with a suite of other secondary metabolites. rsc.orgresearchgate.net This demonstrates the efficacy of metabolomics in cataloging the chemical diversity of an organism and provides a snapshot of related compounds produced under specific culture conditions. Such profiling is the first step toward understanding the ecological roles of these molecules and identifying potential biosynthetic gene clusters responsible for their production. rsc.org

The table below lists the compounds identified from Pseudofusicoccum stromaticum in the same study that discovered this compound, showcasing a typical output of a metabolomic profiling experiment.

| Metabolites from Pseudofusicoccum stromaticum |

| Choline-O-sulfate |

| This compound |

| Pestaloficiol W |

| Multicolic acid |

| 8-(methoxycarbonyl)-1-hydroxy-9-oxo-9H-xanthene-3-carboxylic acid |

| Djalonensone |

| Pestalotiopyrone C |

| Cyclo-Phe-Leu-Val-Leu-Leu |

| Data sourced from reference rsc.org |

Mechanistic Investigations of Xanthofusin S Biological Action in Non Human Organisms

Cellular and Molecular Targets in Sensitive Fungi (e.g., Phytophthora infestans)

Research into the specific cellular and molecular targets of Xanthofusin in sensitive fungi such as the oomycete Phytophthora infestans is scarce. However, studies on analogous tetronic acid compounds suggest several potential targets within fungal cells. The tetronic acid moiety is considered a potential mimic of phosphate (B84403), carboxylate, or sulfate (B86663) groups, which could enable these compounds to interact with a variety of enzymes that recognize these functionalities.

One of the prominent targets identified for some 3-acyltetronic acid derivatives is the fatty acid synthase (FAS) system. A study on 3-acylthiotetronic acid derivatives demonstrated their inhibitory potency against the FAS from Valsa mali. Molecular docking studies from this research suggested that these compounds likely target the C171Q KasA complex, which is a component of the FAS system responsible for the condensation of acyl chains. This inhibition of fatty acid synthesis would disrupt the formation of essential cell membranes and other lipid-dependent structures, leading to fungal cell death.

Another potential target for tetronic acid derivatives is a range of phosphatase enzymes . The structural mimicry of the tetronic acid ring to a phosphate group allows these compounds to act as inhibitors of protein tyrosine phosphatases and other phosphatases involved in critical cellular signaling pathways. Disruption of these signaling cascades can interfere with various cellular processes, including growth, development, and pathogenesis.

The following table summarizes potential cellular targets for tetronic acid derivatives based on available research.

| Potential Target | Fungal Process Affected | Example Organism(s) from Analogue Studies |

| Fatty Acid Synthase (FAS) | Membrane biosynthesis, lipid metabolism | Valsa mali |

| Protein Tyrosine Phosphatases | Cellular signaling, growth, pathogenesis | General fungal biology |

Biochemical Pathways Disrupted or Modulated by this compound

Based on the potential cellular targets, this compound and related tetronic acids could disrupt several key biochemical pathways within sensitive fungi.

The most probable pathway to be affected is fatty acid biosynthesis . By inhibiting the fatty acid synthase complex, the production of fatty acids, the building blocks of cellular membranes and energy storage molecules, would be halted. This disruption would have cascading effects on membrane integrity and fluidity, as well as on the synthesis of other essential lipid-derived molecules.

Furthermore, interference with cellular signaling pathways is another likely mechanism. As potential phosphatase inhibitors, tetronic acids could modulate phosphorylation-dependent signaling cascades. These pathways regulate a multitude of cellular responses, including stress adaptation, cell cycle progression, and the expression of virulence factors. By dysregulating these pathways, this compound could impair the fungus's ability to grow, reproduce, and successfully infect its host.

The table below outlines the biochemical pathways potentially disrupted by tetronic acid derivatives.

| Biochemical Pathway | Mechanism of Disruption | Potential Consequence for the Fungus |

| Fatty Acid Biosynthesis | Inhibition of Fatty Acid Synthase (FAS) | Compromised cell membrane integrity, impaired growth |

| Cellular Signaling | Inhibition of Phosphatases | Dysregulation of growth, development, and virulence |

Structure-Activity Relationship (SAR) Studies for Antifungal Efficacy in Target Organisms

While specific structure-activity relationship (SAR) studies for this compound are not available, research on other 3-acyltetronic and 3-acylthiotetronic acid derivatives provides valuable insights into the structural features that may govern their antifungal efficacy.

One study on a series of 3-acylthiotetronic acid derivatives investigated the impact of the acyl chain on their activity against various fungal species. The findings from this research can be extrapolated to hypothesize about the SAR of this compound.

Key observations from these SAR studies on related compounds include:

The 3-Acyl Side Chain: The nature of the acyl group at the 3-position of the tetronic acid ring appears to be a critical determinant of antifungal activity. Variations in the length, saturation, and branching of this side chain can significantly influence the potency and spectrum of activity.

The following table presents hypothetical SAR data based on studies of analogous compounds, illustrating the potential influence of the 3-acyl side chain on antifungal activity.

| Compound Analogue | Modification to 3-Acyl Chain | Relative Antifungal Activity (Hypothetical) |

| Analogue A | Short, saturated chain (e.g., Acetyl) | Low |

| Analogue B | Medium-length, saturated chain (e.g., Octanoyl) | Moderate |

| Analogue C | Long, unsaturated chain (e.g., Oleoyl) | High |

| Analogue D | Branched chain | Variable |

These generalized SAR insights suggest that the specific structure of this compound's side chain is likely a key contributor to its observed antifungal properties. Further research is necessary to delineate the precise structural requirements for optimal activity against specific fungal pathogens like Phytophthora infestans.

Academic Synthetic and Semisynthetic Studies of Xanthofusin and Analogs

Strategies for Total Synthesis of Xanthofusin (If reported in academic literature for research purposes)

A comprehensive review of academic literature reveals that, to date, a total synthesis of this compound has not been reported. This compound is a tetronic acid metabolite produced by the fungus Fusicoccum sp. acs.orgresearchgate.net. Biosynthetic studies have provided insights into its natural formation. It is understood to be derived from polyketide pathways. Specifically, incorporation experiments using isotopically labeled precursors have shown that the carbon skeleton of this compound is constructed from acetate (B1210297) units, with its methyl groups originating from methionine. psu.edu Further investigations suggest the biosynthesis involves the oxidative cleavage of an aromatic precursor, 1,3-dihydroxy-2,4-dimethylbenzene, which is efficiently incorporated into this compound. psu.eduuni-duesseldorf.de

The absence of a reported total synthesis suggests that the complex stereochemistry and functionality of the this compound molecule present a considerable challenge to synthetic chemists. The core structure, featuring a highly substituted tetronic acid moiety and a complex side chain, would require a sophisticated and lengthy synthetic sequence. While the total synthesis of other complex natural products has been achieved, this compound remains an unconquered target. scripps.eduwikipedia.org

Semisynthesis and Derivatization for Mechanistic Probes and Analogs with Modified Biological Activity

In the absence of a total synthesis, semisynthesis provides a valuable alternative for generating analogs of complex natural products. This approach involves chemically modifying the natural product, which can be isolated in sufficient quantities from its biological source. Such modifications can be used to create probes to investigate the mechanism of action or to develop analogs with improved or altered biological activities.

While no specific reports on the semisynthesis of this compound itself are available in the surveyed literature, studies on related complex natural products, such as the tetrahydroxanthone dimers from the endophytic fungus Phomopsis longicolla, illustrate this approach. hhu.de In these studies, the isolated natural products were subjected to chemical derivatization to explore preliminary structure-activity relationships. hhu.de For instance, alkaline hydrolysis can be employed to remove acetyl groups, leading to new derivatives. hhu.de These new compounds can then be tested for their biological activity, such as pro-apoptotic and immunostimulatory effects, to understand the role of different functional groups. hhu.de

This same principle could be applied to this compound. Should a viable fermentation and isolation procedure provide sufficient quantities of the natural product, a range of derivatives could be prepared. A hypothetical derivatization strategy for this compound is outlined in the table below, showcasing potential modifications that could be explored to probe its biological function.

| Potential Modification Site | Type of Reaction | Potential Derivative | Purpose of Derivatization |

| Hydroxyl Groups | Esterification, Etherification | Acetates, Benzoates, Methyl Ethers | Investigate the role of hydrogen bonding and steric bulk at these positions on biological activity. |

| Tetronic Acid Moiety | Alkylation, Acylation | Alkylated or acylated tetronates | Probe the importance of the acidic proton and the electronic nature of the ring system. |

| Double Bonds in Side Chain | Reduction, Epoxidation, Dihydroxylation | Saturated analogs, Epoxides, Diols | Determine the significance of the unsaturation for the molecule's conformation and target binding. |

| Carbonyl Groups | Reduction, Reductive Amination | Alcohols, Amines | Assess the role of the carbonyl groups as hydrogen bond acceptors or points for further functionalization. |

This table is illustrative and based on general principles of medicinal chemistry, as no specific semisynthetic studies on this compound have been reported.

Chemoenzymatic Approaches to this compound Production or Pathway Modification

Chemoenzymatic synthesis is a powerful strategy that combines the selectivity of enzymatic catalysts with the versatility of traditional organic chemistry. nih.govnih.gov This approach can be particularly useful for the synthesis of complex molecules like natural products, where enzymes can perform specific transformations (e.g., selective oxidations, glycosylations, or cyclizations) that are difficult to achieve with conventional chemical reagents. nih.govrsc.orgbeilstein-journals.org

In the context of this compound, a polyketide, chemoenzymatic strategies could be envisioned in several ways:

Enzymatic Synthesis of Key Intermediates: Specific enzymes, such as those from the this compound biosynthetic pathway, could be used in vitro to construct key fragments of the molecule. These fragments could then be assembled using chemical methods to complete the synthesis.

Modification of the Biosynthetic Pathway: The genes responsible for this compound biosynthesis in Fusicoccum sp. could be genetically engineered. By introducing or deleting specific enzyme-coding genes, it might be possible to produce novel analogs of this compound directly through fermentation.

Late-Stage Enzymatic Functionalization: A chemically synthesized precursor of this compound could be subjected to enzymatic reactions to introduce specific functional groups, such as hydroxylations at unactivated carbon atoms, with high regio- and stereoselectivity. nih.gov

While chemoenzymatic synthesis has been successfully applied to produce a variety of natural products and their derivatives, a review of the current academic literature indicates that no specific chemoenzymatic methods for the production or modification of this compound have been reported. tuhh.de The field, however, is rapidly advancing, and such approaches may offer a viable route to this compound and its analogs in the future.

Future Perspectives and Emerging Research Directions

Complete Elucidation of Biosynthetic Gene Clusters and Enzymatic Mechanisms

A fundamental gap in our knowledge of Xanthofusin is the complete identification and characterization of its biosynthetic gene cluster (BGC). It is understood that this compound is a polyketide, likely synthesized by a Type I polyketide synthase (PKS). However, the specific genes responsible for its production in fungi such as Fusicoccum and Pseudofusicoccum species have not yet been elucidated. nih.gov

Future research will necessitate the use of advanced genomic and transcriptomic techniques to identify the this compound BGC. This will involve sequencing the genomes of producer organisms and using bioinformatics tools to pinpoint the PKS genes and associated tailoring enzymes, such as oxidoreductases and transferases, that are likely involved in the formation of the final tetronic acid structure. Once the BGC is identified, functional characterization of each gene through targeted gene knockouts and heterologous expression in model fungal hosts like Aspergillus oryzae or yeast (Saccharomyces cerevisiae) will be crucial. nih.govnih.govku.ac.thfrontiersin.orgrsc.org This will allow for the precise determination of the function of each enzyme in the biosynthetic pathway, from the initial polyketide chain assembly to the final oxidative cleavage and cyclization steps that form the characteristic tetronic acid ring.

A detailed understanding of the enzymatic mechanisms will not only demystify the biosynthesis of this compound but also provide a toolbox of novel enzymes for synthetic biology applications.

Discovery of Novel Biological Roles in Underexplored Ecosystems

While the antifungal activity of this compound is established, its broader ecological roles within complex microbial communities remain a significant area for future investigation. Fungal secondary metabolites are key mediators of interspecies interactions, and this compound is likely no exception. Its production in soil and plant-associated microbiomes suggests potential roles in niche competition, defense against other microorganisms, and communication.

Future ecological studies should focus on the function of this compound in its natural context. This could involve investigating its impact on bacterial and fungal community composition in the soil, its role in protecting host plants from pathogens, or its potential as a signaling molecule in symbiotic relationships. Exploring its activity against a wider range of microorganisms, including plant pathogens and human opportunistic pathogens, could reveal new therapeutic applications. Furthermore, understanding the environmental cues that trigger this compound production will provide insights into the ecological conditions under which it confers a competitive advantage to the producing fungus.

Genetic Engineering and Synthetic Biology Approaches for Pathway Manipulation in Producer Strains

The ability to manipulate the this compound biosynthetic pathway through genetic engineering and synthetic biology holds immense potential for both fundamental research and industrial applications. While no specific genetic manipulation of this compound-producing strains has been reported, the tools and strategies for such endeavors are well-established in the field of fungal biotechnology.

Future research in this area will likely focus on several key objectives:

Overproduction of this compound: Once the BGC is identified, overexpression of the key biosynthetic genes and regulatory elements in the native producer or a heterologous host could lead to significantly increased yields, facilitating further biological testing and potential commercial production.

Generation of Novel Analogs: The modular nature of polyketide synthases makes them amenable to engineering. Domain swapping, targeted mutations, and precursor-directed biosynthesis could be employed to create novel derivatives of this compound with potentially improved or novel biological activities. nih.govescholarship.org

Elucidation of Pathway Regulation: The use of genetic tools to study the regulation of the this compound BGC will provide insights into the factors that control its expression, which can be leveraged for optimizing production.

The development of efficient genetic transformation systems for Fusicoccum and related species will be a critical first step in realizing the potential of these approaches.

Computational Chemistry and Molecular Modeling for Predictive Mechanistic Insights and Structure-Function Correlations

Computational chemistry and molecular modeling offer powerful tools for gaining predictive insights into the properties and functions of this compound, even in the absence of extensive experimental data. To date, no specific computational studies on this compound have been published, representing a significant opportunity for future research.

Quantum mechanical calculations, for instance, can be employed to study the tautomerism of the tetronic acid ring, which can influence its chemical reactivity and biological activity. rsc.orgscispace.comresearchgate.netwuxiapptec.comnih.gov Molecular docking simulations could be used to predict the potential protein targets of this compound in fungal cells, helping to elucidate its mechanism of antifungal action. physionet.org Furthermore, molecular dynamics simulations could provide insights into the structure and function of the polyketide synthase enzymes involved in its biosynthesis.

By integrating computational approaches with experimental studies, researchers can accelerate the discovery of this compound's biological targets, predict the properties of novel analogs, and gain a deeper understanding of its biosynthetic machinery. This synergy will be instrumental in unlocking the full scientific and biotechnological potential of this fascinating fungal metabolite.

Q & A

Q. What are the standard protocols for isolating Xanthofusin from natural sources, and how can contamination risks be minimized?

To isolate this compound, researchers typically employ solvent extraction followed by chromatographic techniques such as HPLC or column chromatography. Critical steps include verifying solvent purity, optimizing temperature to prevent degradation, and using spectroscopic methods (e.g., NMR, IR) for purity validation. Contamination risks are mitigated by including negative controls and cross-referencing spectral data with established databases .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural properties?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) are essential for structural elucidation. For chromatographic purity, reverse-phase HPLC with UV-Vis detection is recommended. Researchers should compare retention times and spectral signatures against authenticated standards and report deviations in supplementary materials .

Q. How should researchers design preliminary assays to assess this compound’s bioactivity?

Initial bioactivity screening should follow dose-response experiments with positive and negative controls. Use cell-based assays (e.g., cytotoxicity) or enzyme inhibition studies, ensuring replicates (n ≥ 3) and statistical validation (e.g., ANOVA). Document variability thresholds and outliers in raw datasets to support reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

Contradictions often arise from contextual factors (e.g., cell-line specificity, assay conditions). Address discrepancies by conducting meta-analyses of published data, identifying variables such as pH, temperature, or solvent systems. Use funnel plots to detect publication bias and validate findings through orthogonal assays (e.g., CRISPR knockouts or isotopic labeling) .

Q. What strategies optimize the synthetic yield of this compound analogs while maintaining stereochemical fidelity?

Employ design-of-experiments (DoE) frameworks to test variables like catalyst loading, reaction time, and solvent polarity. Monitor stereoselectivity via chiral HPLC and computational modeling (e.g., DFT calculations). Report unsuccessful attempts in supplementary materials to guide future syntheses .

Q. How should researchers design longitudinal studies to evaluate this compound’s stability under varying environmental conditions?

Use accelerated stability testing (e.g., ICH guidelines) with controlled humidity, temperature, and light exposure. Quantify degradation products via LC-MS and apply kinetic models (e.g., Arrhenius equations) to predict shelf-life. Include raw degradation curves and statistical confidence intervals .

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations (e.g., GROMACS) can predict binding affinities and conformational changes. Validate models with mutagenesis data or cryo-EM structures, and disclose force-field parameters and simulation durations in methodologies .

Q. How can researchers address gaps in the literature regarding this compound’s ecological roles?

Conduct scoping reviews to map existing studies and identify under-researched areas (e.g., soil microbial interactions). Use PICOT frameworks to define population (e.g., specific ecosystems), interventions (e.g., this compound concentration), and outcomes (e.g., biodiversity metrics). Cite gray literature and preprints to minimize bias .

Q. What statistical approaches are recommended for analyzing high-throughput screening data involving this compound derivatives?

Apply false discovery rate (FDR) corrections (e.g., Benjamini-Hochberg) to mitigate Type I errors. Use hierarchical clustering or principal component analysis (PCA) to identify structure-activity relationships. Provide code repositories (e.g., GitHub) for transparency .

Q. How should researchers validate hypotheses about this compound’s synergistic effects with other compounds?

Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergism/antagonism. Include isobolograms and dose-reduction indices in results. Replicate findings across multiple cell lines and disclose batch-to-batch variability in compound sources .

Methodological Guidelines

- Reproducibility : Document all experimental parameters (e.g., instrument calibration, reagent lot numbers) to align with FAIR data principles .

- Literature Reviews : Use systematic review protocols (PRISMA) and tools like Zotero for citation management. Highlight gaps using SWOT analysis .

- Data Reporting : Submit raw datasets to repositories (e.g., Zenodo) and adhere to MIAME or MIAPE standards for omics data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.